molecular formula C18H24N4O2S B2546725 N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1286702-65-5

N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2546725
CAS No.: 1286702-65-5
M. Wt: 360.48
InChI Key: SFQUEBVWBZJLEP-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
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Scientific Research Applications

Selective Antagonists for Human Adenosine A3 Receptors

Thiadiazole derivatives, including compounds similar to N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide, have been synthesized and evaluated for their binding affinity and selectivity towards human adenosine A3 receptors. A methoxy group in the phenyl ring and specific acyl substitutions on the thiadiazole template significantly enhance the binding affinity and selectivity for these receptors. The most potent antagonist in this series exhibited a Ki value of 0.79 nM, showing potential in modulating adenosine A3 receptor-mediated signal transduction pathways, which could be relevant for conditions like inflammation and cancer (Jung et al., 2004).

Molecular Modeling and Docking Studies

The thiadiazole derivatives have been subjected to molecular modeling and receptor docking experiments to elucidate the binding mechanisms within the adenosine receptors' pockets. These studies highlight the potential of thiadiazole compounds in drug design, offering insights into their interaction with biological targets and paving the way for the development of new therapeutics (Jung et al., 2004).

Antimicrobial and Anticancer Applications

Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating significant efficacy against various microbial strains. This highlights their potential in addressing antimicrobial resistance (Noolvi et al., 2016). Additionally, certain thiadiazole compounds have been identified for their in vitro cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Mohammadi-Farani et al., 2014).

Properties

IUPAC Name

N-cycloheptyl-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-24-15-10-6-9-14(11-15)20-18-22-21-17(25-18)12-16(23)19-13-7-4-2-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQUEBVWBZJLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.